3,5-Diiodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodobenzene-1,2-diamine is an organic compound characterized by the presence of two iodine atoms and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The first step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene. Subsequently, the diaminobenzene undergoes iodination to introduce the iodine atoms at the 3 and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki reaction, forming complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives.
Scientific Research Applications
3,5-Diiodobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential interactions with biological targets, such as protein kinase CK2.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diiodobenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the catalytic subunit of protein kinase CK2, a key enzyme involved in numerous cellular processes . The compound’s iodine atoms contribute to its hydrophobic interactions, enhancing its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Diiodobenzene-1,2-diamine: Similar structure but with iodine atoms at different positions.
5,6-Diiodo-1H-benzotriazole: Another iodinated compound with potential biological activity.
4,5,6,7-Tetrabromo-1H-benzotriazole: A brominated analog used as a reference ATP-competitive inhibitor of protein kinase CK2.
Uniqueness
3,5-Diiodobenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Its iodine atoms provide distinct hydrophobic interactions, making it a valuable compound for developing kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C6H6I2N2 |
---|---|
Molecular Weight |
359.93 g/mol |
IUPAC Name |
3,5-diiodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
InChI Key |
WFXZYUANGLBVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.